Cas no 248273-73-6 (2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one)

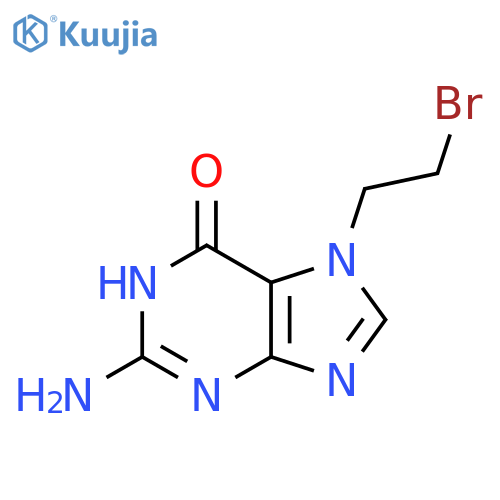

248273-73-6 structure

商品名:2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one

CAS番号:248273-73-6

MF:C7H8BrN5O

メガワット:258.075319290161

CID:4778590

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 化学的及び物理的性質

名前と識別子

-

- 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one

-

- インチ: 1S/C7H8BrN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)

- InChIKey: YVVHNESYXDWUFZ-UHFFFAOYSA-N

- ほほえんだ: N1(CCBr)C2=C(N=C(N)NC2=O)N=C1

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A736240-10mg |

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |

248273-73-6 | 10mg |

$ 1642.00 | 2023-04-19 | ||

| TRC | A736240-1mg |

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |

248273-73-6 | 1mg |

$ 219.00 | 2023-04-19 | ||

| TRC | A736240-5mg |

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |

248273-73-6 | 5mg |

$ 959.00 | 2023-04-19 | ||

| TRC | A736240-2.5mg |

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one |

248273-73-6 | 2.5mg |

$ 500.00 | 2023-04-19 |

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

248273-73-6 (2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量